1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea
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Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C21H25ClN4O3 and its molecular weight is 416.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to "1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea" often involves the synthesis and characterization of novel chemical entities. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has been explored, with evaluation of their antimicrobial activities, demonstrating the chemical versatility and potential biological relevance of such compounds (Patel & Shaikh, 2011).
Antimicrobial and Anti-Proliferative Activities
Compounds with structural similarities to "this compound" have shown promising antimicrobial and anti-proliferative activities. A study on the synthesis of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives highlighted their marked broad-spectrum antibacterial activities and significant generalized anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Catalytic Enantioselective Reactions
Research has also focused on catalytic enantioselective reactions involving similar compounds. A study described the use of (S)-triphenylethylene oxide for the stereospecific and regioselective synthesis of (R)-2-(dialkylamino)-1,1,2-triphenylethanols, demonstrating high enantioselectivity in the addition of diethylzinc to benzaldehyde. This research underscores the potential of such compounds in asymmetric synthesis and catalysis (Solà et al., 1998).
Neurochemical Studies
Moreover, pyridobenzoxazepine and pyridobenzothiazepine derivatives, structurally related to the given compound, have been synthesized and evaluated for their potential as central nervous system agents. Their affinities for various receptors were measured, highlighting the chemical's relevance in neuropharmacology (Liégeois et al., 1994).
Spectroscopic and Structural Studies
Finally, the spectroscopic and structural study of tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents has been conducted. This research provides insight into the conformational behavior and molecular structure of such compounds, which is essential for understanding their reactivity and potential applications (Iriepa & Bellanato, 2013).
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-25-8-10-26(11-9-25)18(15-2-7-19-20(12-15)29-14-28-19)13-23-21(27)24-17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEOGHCOSFQSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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